molecular formula C13H23NO B13064341 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine

Cat. No.: B13064341
M. Wt: 209.33 g/mol
InChI Key: AUDJCRXUUJDOST-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine: is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3-ethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural rigidity and defined geometry make it a valuable tool in probing biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and resins. Its incorporation into polymer backbones can enhance the mechanical properties and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: A precursor to the target compound, sharing the bicyclic framework but lacking the 3-ethoxypropyl group.

    Norbornene: Another bicyclic compound with a similar structure, used in polymer chemistry and as a monomer in ring-opening metathesis polymerization.

    Bicyclo[2.2.1]heptane: A saturated analog of the target compound, used in the study of conformational analysis and as a scaffold in drug design.

Uniqueness: {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine stands out due to its combination of a bicyclic framework with an ethoxypropyl substituent. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-ethoxypropan-1-amine

InChI

InChI=1S/C13H23NO/c1-2-15-7-3-6-14-10-13-9-11-4-5-12(13)8-11/h4-5,11-14H,2-3,6-10H2,1H3

InChI Key

AUDJCRXUUJDOST-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1CC2CC1C=C2

Origin of Product

United States

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